Product packaging for 4-Amino-7-fluoroquinoline-3-carbohydrazide(Cat. No.:)

4-Amino-7-fluoroquinoline-3-carbohydrazide

Cat. No.: B11888207
M. Wt: 220.20 g/mol
InChI Key: XVLJKDBDFIQMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-7-fluoroquinoline-3-carbohydrazide is a synthetic quinoline derivative designed for research and development purposes. This compound integrates key pharmacophores associated with diverse biological activities, making it a valuable scaffold for investigating new therapeutic agents. Quinolines bearing a fluorine atom at the 7-position are a cornerstone of modern antimicrobial research . The 3-carbohydrazide moiety is a versatile functional group of significant interest; research on analogous structures in other quinoline systems has demonstrated potential for potent anti-inflammatory and immunomodulatory activities. Studies on quinolone-3-carbohydrazide derivatives have shown them to inhibit the production of reactive oxygen species (ROS) in immune cells such as neutrophils and macrophages, and to suppress T-cell proliferation, indicating potential application in managing inflammatory disorders . Furthermore, the 4-amino group on the quinoline core is a feature found in compounds with documented efficacy against multiple disease targets, including botulinum neurotoxin and malaria . Researchers can utilize this multifunctional chemical entity to explore structure-activity relationships, develop novel anti-infectives to combat resistant strains, and probe mechanisms of inflammation and immune response. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FN4O B11888207 4-Amino-7-fluoroquinoline-3-carbohydrazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9FN4O

Molecular Weight

220.20 g/mol

IUPAC Name

4-amino-7-fluoroquinoline-3-carbohydrazide

InChI

InChI=1S/C10H9FN4O/c11-5-1-2-6-8(3-5)14-4-7(9(6)12)10(16)15-13/h1-4H,13H2,(H2,12,14)(H,15,16)

InChI Key

XVLJKDBDFIQMMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1F)C(=O)NN)N

Origin of Product

United States

Structure Activity Relationship Sar Studies of 4 Amino 7 Fluoroquinoline 3 Carbohydrazide Derivatives

Influence of Substituents on the Quinoline (B57606) Ring System

The quinoline ring is a key pharmacophore in many biologically active compounds, including several antimalarial drugs. nih.govnih.gov Modifications to this ring system can significantly impact the compound's interaction with its biological target.

Role of the 7-Fluoro Group on the Compound's Interaction Profile

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. researchgate.netrsc.org In the context of 4-aminoquinolines, the substituent at the 7-position plays a critical role in their biological activity.

Electron-withdrawing groups at the 7-position, such as a fluoro or chloro group, are generally considered important for the activity of 4-aminoquinoline (B48711) derivatives. nih.govnih.gov Studies on 4-aminoquinolines have shown that the electron-withdrawing nature of the substituent at this position influences the pKa of the quinoline ring nitrogen. nih.govresearchgate.net This, in turn, can affect the accumulation of the drug in the acidic food vacuole of the malaria parasite, a key aspect of its mechanism of action. nih.govwikipedia.org

While the 7-chloro analogues are common in potent antimalarial agents like chloroquine (B1663885), 7-fluoro derivatives have also been investigated. ucsf.edunih.gov However, some studies have reported that 7-fluoro-4-aminoquinolines were less active against both chloroquine-susceptible and -resistant strains of P. falciparum compared to their 7-chloro, 7-bromo, and 7-iodo counterparts. nih.gov This suggests that while an electron-withdrawing group is beneficial, the specific nature of the halogen at the 7-position can fine-tune the biological activity. The introduction of a fluorine atom can also influence the molecule's lipophilicity and ability to form hydrogen bonds, further impacting its interaction with biological targets. nih.gov

Impact of Substitutions at the 4-Amino Position on Biological Outcomes

The 4-amino group is a critical component of the pharmacophore for many quinoline-based drugs and its substitution pattern significantly modulates biological activity. nih.gov In the case of antimalarial 4-aminoquinolines, the nature of the side chain attached to the 4-amino position is a primary determinant of activity, especially against drug-resistant strains. ucsf.edu

Various modifications of the side chain at the 4-amino position have been explored. These include altering the length of the alkyl chain, introducing different amine functionalities, and incorporating aromatic or heterocyclic rings. nih.govnih.gov For instance, shortening the diaminoalkane side chain compared to that of chloroquine has been shown to produce compounds active against both chloroquine-susceptible and -resistant P. falciparum. nih.gov The presence of a basic amine in the side chain is often crucial for activity, and its pKa can be influenced by substituents on the quinoline ring. nih.govresearchgate.net

Furthermore, the introduction of bulky or hydrophobic groups at the terminal amine of the side chain can also affect potency. nih.gov The ability of the side chain to form intramolecular hydrogen bonds has also been identified as a factor that can enhance activity against multi-drug resistant strains. nih.gov

Effects of Other Substituents on the Fluoroquinoline Core (e.g., C-1, C-6, C-8)

While the 7-position is a major focus, substitutions at other positions of the fluoroquinoline core also influence biological activity.

C-1 Position: In the context of quinolone antibiotics, which are structurally related to quinolines, the substituent at the N-1 position is crucial for antibacterial activity.

C-6 Position: The introduction of substituents at the C-6 position has been explored. For example, in a series of 4,6,7-substituted quinolines designed as c-Met kinase inhibitors, modifications at the C-6 position were shown to influence antiproliferative activity. nih.gov

Structural Modifications at the 3-Carbohydrazide Side Chain

The carbohydrazide (B1668358) moiety at the C-3 position of the quinoline ring offers a versatile scaffold for structural modification, allowing for the introduction of diverse functionalities that can modulate the compound's biological profile.

Exploration of Hydrazone and Related Heterocyclic Bioisosteric Modifications at C-3

The carbohydrazide group can be readily converted into hydrazones by reaction with various aldehydes and ketones. nih.govmdpi.com This introduces a wide range of substituents and allows for the exploration of a larger chemical space. Hydrazones are known to possess a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. researchgate.net

The general structure of hydrazones, with the -CONH-N=CH- moiety, provides opportunities for forming hydrogen bonds and other interactions with biological targets. nih.govresearchgate.net The nature of the substituent attached to the imine carbon of the hydrazone can significantly influence the biological activity. For example, the introduction of aromatic rings with different electronic properties (electron-donating or electron-withdrawing groups) can tune the compound's potency. mdpi.com

Bioisosteric replacement is another key strategy in drug design. nih.gov In the context of the 3-carbohydrazide side chain, the hydrazide moiety can be replaced with other five-membered heterocyclic rings that mimic its size, shape, and electronic properties. This can lead to compounds with improved pharmacokinetic or pharmacodynamic properties.

Conformational Analysis and Bioactive Conformations of Side Chain Derivatives

The flexibility of the 3-carbohydrazide side chain and its derivatives, such as hydrazones, means that they can adopt multiple conformations. Understanding the preferred three-dimensional arrangement, or bioactive conformation, is crucial for designing more potent compounds.

Computational methods, such as molecular docking, are often employed to predict the binding mode of these derivatives within the active site of a target protein. nih.govnih.gov These studies can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, docking studies of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives have been used to rationalize their potential as HIV-1 integrase inhibitors. nih.gov

The Significance of the Hydrazide Moiety in Molecular Recognition

The hydrazide moiety (–C(=O)NHNH2), a key functional group in 4-Amino-7-fluoroquinoline-3-carbohydrazide, plays a pivotal role in molecular recognition and biological activity. Its importance stems from its structural and electronic properties, which enable it to act as a versatile pharmacophore.

The hydrazide group is a potent hydrogen bond donor and acceptor. The presence of the carbonyl oxygen (C=O) and the two nitrogen atoms of the hydrazine (B178648) group allows for the formation of multiple hydrogen bonds with biological targets such as enzymes and receptors. nih.gov These interactions are crucial for the stable binding of the molecule to its target site, which is often a prerequisite for eliciting a biological response. The N-H and C=O moieties are instrumental in establishing these critical hydrogen-bond donor/acceptor interactions. nih.gov

Furthermore, the hydrazide linker provides a degree of rotational flexibility, allowing the molecule to adopt an optimal conformation for binding within the active site of a protein. nih.gov This conformational adaptability can be crucial for maximizing intermolecular interactions and, consequently, enhancing biological potency. The hydrazide-hydrazone fragment (–(C=O)NHN=CH) has been identified as a significant contributor to a wide range of biological activities, including anticancer and antimicrobial effects. mdpi.com The hydrazone moiety, often formed from the carbohydrazide, is thought to enhance biological activity through its interactions with various enzymes and receptors. researchgate.net The synthetic accessibility of the hydrazide group allows for the straightforward creation of diverse libraries of derivatives, such as hydrazones, by reacting it with various aldehydes and ketones, facilitating extensive structure-activity relationship (SAR) studies. eurekaselect.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is founded on the principle that the biological activity of a chemical is directly related to its molecular structure and physicochemical properties. For derivatives of this compound, QSAR modeling serves as a powerful tool to guide the rational design of new, more potent analogues. researchgate.net

Selection and Calculation of Molecular Descriptors for Fluoroquinoline-3-Carbohydrazide Analogues

The initial and most critical step in QSAR modeling is the selection and calculation of molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. wiley.com For a series of this compound analogues, a wide array of descriptors would be calculated to capture the structural variations within the set and their potential influence on biological activity. These descriptors can be broadly categorized as follows:

1D Descriptors: These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight, atom counts, and bond counts. unicamp.br

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices (e.g., connectivity indices, shape indices), constitutional descriptors, and counts of specific functional groups. unicamp.br

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and include steric parameters (e.g., molecular volume, surface area), electronic descriptors (e.g., dipole moment, partial charges), and quantum chemical descriptors (e.g., HOMO/LUMO energies). unicamp.br

In a typical QSAR study on fluoroquinoline-3-carbohydrazide analogues, a combination of these descriptors would be calculated using specialized software. For instance, studies on similar quinoline derivatives have successfully used descriptors such as van der Waals volume, electron density, electronegativity, and partial negative surface area to build predictive models. nih.govnih.gov

Table 1: Examples of Molecular Descriptors for QSAR Analysis

Descriptor Class Specific Descriptor Example Information Encoded
Constitutional (1D) Molecular Weight (MW) Size of the molecule
Number of H-bond Donors Hydrogen bonding capacity
Topological (2D) Wiener Index Molecular branching and compactness
Kappa Shape Indices Molecular shape
Geometrical (3D) Molecular Volume 3D space occupied by the molecule
Solvent Accessible Surface Area Molecule's surface interaction with solvent
Electronic (3D) Dipole Moment Polarity and charge distribution
HOMO/LUMO Energy Electron-donating/accepting ability

| Physicochemical | LogP | Lipophilicity/hydrophilicity balance |

Development of Predictive Models for Investigated Biological Activities

Once a set of molecular descriptors has been calculated for all compounds in the series, the next step is to develop a mathematical model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). nih.gov Various statistical and machine learning methods are employed for this purpose.

A common approach is Multiple Linear Regression (MLR) , which generates a simple linear equation. researchgate.net More advanced methods include Partial Least Squares (PLS) , which is effective when descriptors are inter-correlated, and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) . nih.gov

For 3D-QSAR studies, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used. nih.gov These methods generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding fields would likely increase or decrease activity. nih.govnih.gov

The final output is a QSAR equation or model that can be used to predict the activity of new, unsynthesized compounds. nih.gov For example, a hypothetical MLR model for a series of fluoroquinoline-3-carbohydrazide analogues might look like:

pIC₅₀ = 0.75(LogP) - 0.23(Molecular Volume) + 1.2(H-bond Donors) + 2.54*

This equation would suggest that increasing lipophilicity (LogP) and hydrogen bond donor capacity while decreasing molecular volume could lead to higher potency (pIC₅₀).

Table 2: Hypothetical QSAR Model for Fluoroquinoline-3-Carbohydrazide Analogues

Model Type Equation Key Descriptors
MLR pIC₅₀ = 0.82LogP - 0.15ASA_H + 0.45*TPSA + 3.1 LogP (Lipophilicity), ASA_H (Hydrophobic Surface Area), TPSA (Topological Polar Surface Area)

| CoMSIA | Not an equation, but field contributions | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor fields |

Validation of QSAR Models and Interpretation of Contributions

A QSAR model is only useful if it is robust and has predictive power. Therefore, rigorous validation is a mandatory step. scielo.br Validation is typically performed using both internal and external methods.

Internal Validation: This assesses the stability and robustness of the model using the training set data. The most common technique is leave-one-out (LOO) cross-validation , which generates a cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust model. nih.govresearchgate.net

External Validation: This evaluates the model's ability to predict the activity of compounds not used in its development (the test set). The predictive ability is measured by the predictive correlation coefficient (R²_pred). An R²_pred value greater than 0.6 is often required for a model to be considered truly predictive. nih.govnih.gov

Other validation techniques include y-randomization (scrambling the biological activity data to ensure the original correlation is not due to chance) and bootstrapping. scielo.br

Table 3: Key Statistical Parameters for QSAR Model Validation

Parameter Symbol Description Acceptable Value
Correlation Coefficient Measures the goodness of fit for the training set. > 0.6
Cross-validated R² Measures the internal predictive ability (robustness). > 0.5
External/Predictive R² R²_pred Measures the predictive ability for an external test set. > 0.6

| Root Mean Square Error | RMSE | Represents the average deviation of predicted vs. observed values. | As low as possible |

Once a model is validated, the final step is to interpret the contributions of the descriptors. In an MLR model, the sign and magnitude of the coefficient for each descriptor indicate the direction and importance of its influence on activity. nih.gov In CoMFA/CoMSIA models, the 3D contour maps are interpreted to identify specific locations on the molecular scaffold where modifications are likely to enhance activity, providing direct and visually intuitive guidance for the design of new this compound derivatives. nih.gov

Biological Activity Spectrum and Mechanistic Investigations

Antimicrobial Research Perspectives

The structural framework of 4-amino-7-fluoroquinoline-3-carbohydrazide inherently points towards potential antimicrobial properties, a hallmark of the fluoroquinolone class of antibiotics.

Investigation of Broad-Spectrum Antimicrobial Mechanisms

The primary mechanism of action for fluoroquinolones involves the inhibition of essential bacterial enzymes, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are critical for bacterial DNA replication, transcription, and repair. nih.gov DNA gyrase, the main target in many Gram-negative bacteria, introduces negative supercoils into the DNA, while topoisomerase IV, the primary target in many Gram-positive bacteria, is responsible for decatenating replicated chromosomes. nih.gov By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme, leading to breaks in the bacterial chromosome and subsequent cell death. nih.gov It is hypothesized that this compound would exert its antimicrobial effects through a similar mechanism of action.

Studies on Specific Antibacterial Action against Gram-Positive and Gram-Negative Strains

The efficacy of fluoroquinolones against both Gram-positive and Gram-negative bacteria is well-documented. nih.govcapes.gov.br Derivatives with various substitutions at the C-7 position have shown potent activity against a range of pathogens. nih.govnih.gov For instance, novel fluoroquinolone derivatives have demonstrated significant inhibitory potency against methicillin-resistant Staphylococcus epidermidis (MRSE) and Streptococcus pneumoniae. nih.gov The introduction of different heterocyclic moieties at the C-7 position can modulate the antibacterial spectrum and potency. researchgate.net

Interactive Table: Antibacterial Activity of Related Fluoroquinolone Derivatives

Research into Antifungal Efficacy and Mechanisms of Action

While fluoroquinolones are primarily antibacterial, some heterocyclic compounds, including certain quinoline (B57606) derivatives, have demonstrated antifungal properties. The mechanisms of antifungal action are diverse and can include disruption of the cell wall, interference with biosynthetic pathways, or binding to the fungal membrane. nih.gov For example, some azole antifungals, a different class of compounds, are known to be less effective against Aspergillus fumigatus and Candida krusei due to inherent resistance. nih.gov The potential of this compound as an antifungal agent would likely depend on its ability to interact with specific fungal targets, an area that warrants further investigation.

Anti-Parasitic Activity Exploration

The 4-aminoquinoline (B48711) core is a well-established pharmacophore in the design of anti-parasitic drugs, most notably for malaria.

Antitrypanosomal Investigations and Target Identification

African trypanosomiasis, or sleeping sickness, is a fatal disease caused by protozoan parasites of the genus Trypanosoma. nih.gov A promising target for antitrypanosomal drugs is the parasite's DNA topoisomerase II. nih.govnih.gov Studies have shown that certain fluoroquinolones exhibit activity against Trypanosoma brucei by promoting the formation of protein-DNA covalent complexes, consistent with the poisoning of type II topoisomerases. nih.gov Tetracyclic fluoroquinolone analogs, in particular, have shown potent activity with 50% effective concentrations in the low micromolar range. nih.gov Given its fluoroquinolone component, this compound could potentially target trypanosomal topoisomerases.

Antimalarial Studies and Interference with Parasitic Pathways

The 4-aminoquinoline scaffold is central to the activity of chloroquine (B1663885), a historically important antimalarial drug. nih.gov These compounds are thought to exert their antiplasmodial effect by accumulating in the parasite's digestive vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion. nih.gov This interference with hemozoin formation is a critical mechanism of action. nih.gov Research on 4-amino-7-chloroquinoline derivatives has revealed that modifications to the side chain can lead to compounds with submicromolar antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov The presence of the 4-aminoquinoline core in this compound strongly suggests a potential for antimalarial activity through a similar mechanism of inhibiting heme polymerization.

Interactive Table: Antimalarial Activity of a Related 4-Aminoquinoline Derivative

Antitubercular Research Endeavors

Efficacy Investigations against Mycobacterium tuberculosis Strains

No published studies were identified that investigated the efficacy of this compound against any strains of Mycobacterium tuberculosis.

Exploration of Mechanisms of Antitubercular Action (e.g., Enzyme Inhibition)

There is no available information on the potential mechanisms of antitubercular action for this compound, including any studies on enzyme inhibition.

Anticancer and Antitumor Research Directions

Exploration of Cytotoxic Mechanisms at the Cellular Level

No data exists in the public domain regarding the cytotoxic mechanisms of this compound at the cellular level.

Investigation of Inhibition of Proliferative Pathways and Cell Cycle Modulation

There are no published research findings on the ability of this compound to inhibit proliferative pathways or modulate the cell cycle.

Anti-Inflammatory and Immunomodulatory Research

No scientific reports on the anti-inflammatory or immunomodulatory properties of this compound could be located.

Modulation of Inflammatory Responses and Signaling Pathways

Currently, there is no specific scientific literature available that details the direct modulatory effects of this compound on inflammatory responses or associated signaling pathways. Research on similar quinoline structures suggests potential anti-inflammatory properties, often linked to the inhibition of key inflammatory mediators. However, without direct studies on this compound, any such activity is purely speculative. Future research is necessary to elucidate whether this compound can influence pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) or MAPK (mitogen-activated protein kinase), which are central to the inflammatory process.

Impact on Immune Cell Activity and Phagocyte Function

Detailed investigations into the impact of this compound on the activity of immune cells, including lymphocytes and macrophages, and on the function of phagocytes have not been reported in the available scientific literature. The broader class of 4-aminoquinoline compounds has been noted for its immunomodulatory effects, famously exemplified by chloroquine and hydroxychloroquine. These effects include the alteration of lysosomal pH and interference with antigen presentation. However, it is not scientifically sound to extrapolate these activities to this compound without specific experimental evidence. Therefore, its role in modulating immune cell function and phagocytosis remains an uninvestigated area.

Computational Chemistry and Molecular Modeling Studies in the Context of 4 Amino 7 Fluoroquinoline 3 Carbohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide insights into the electronic structure, reactivity, and spectroscopic characteristics of 4-Amino-7-fluoroquinoline-3-carbohydrazide, guiding further experimental work.

Electronic Structure and Reactivity Descriptors (e.g., DFT, TD-DFT Analysis)

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic properties of quinoline (B57606) derivatives. By solving the Schrödinger equation for the electrons in the molecule, DFT can be used to determine key reactivity descriptors. For analogous compounds, such as other substituted quinolines, DFT calculations have been employed to understand their stability and reactivity. nih.gov

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. nih.gov For a related compound, 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile, the HOMO and LUMO energies were calculated to be -6.354 eV and -2.712 eV, respectively, resulting in an energy gap of 3.642 eV. nih.gov

Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their electronic absorption spectra. This analysis is valuable for understanding the photophysical properties of the compound. For other quinoline derivatives, TD-DFT has been used to analyze their fluorescence properties. bohrium.com

Table 1: Representative Quantum Chemical Descriptors for a Quinoline Analog

ParameterValueReference
HOMO Energy-6.354 eV nih.gov
LUMO Energy-2.712 eV nih.gov
Energy Gap (ΔE)3.642 eV nih.gov

Note: Data presented is for a structurally related compound due to the absence of specific literature on this compound.

Molecular Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For quinoline derivatives, MEP analysis helps to identify the sites most likely to be involved in intermolecular interactions, such as hydrogen bonding. In a study of a similar heterocyclic system, the MEP map revealed that the oxygen and nitrogen atoms are regions of high electron density, making them likely sites for interaction with biological targets. nih.gov

Spectroscopic Property Predictions (e.g., NMR, IR) for Structural Elucidation (Methodological Focus)

Quantum chemical calculations can predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound.

DFT calculations are commonly used to predict the vibrational frequencies in an IR spectrum. For N-acylhydrazone derivatives of a related pyrrolopyridazinone system, calculated IR spectra showed good agreement with experimental data, confirming the presence of key functional groups. nih.gov Similarly, NMR chemical shifts can be calculated to aid in the assignment of experimental NMR signals. The GIAO (Gauge-Including Atomic Orbital) method is often employed for this purpose. For various quinazoline (B50416) derivatives, theoretical NMR data has been successfully used to support their structural characterization. physchemres.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug targets and understanding the molecular basis of ligand-protein interactions.

Ligand-Target Protein Interaction Analysis and Binding Site Characterization

Molecular docking studies on analogs of this compound have provided insights into their potential mechanisms of action. For instance, quinoline-3-carboxamide (B1254982) derivatives have been docked into the ATP-binding site of kinases, revealing that the quinoline nitrogen can form crucial interactions with the hinge region of the kinase. mdpi.com

In a study of 2-((7-chloroquinolin-4-yl) amino) benzohydrazide (B10538) Schiff bases, docking into the binding site of the kinesin spindle protein (Eg5) suggested that these compounds could act as Eg5 inhibitors. nih.gov The docking analysis identified key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex.

Prediction of Binding Affinities and Ranking of Compound Analogues

Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and a protein. These scores can be used to rank a series of compounds and prioritize them for synthesis and biological testing.

For a series of N-Arylidenequinoline-3-carbohydrazides, molecular docking was used to predict their binding scores with β-glucuronidase, and the most active compound showed a better binding score than the standard inhibitor. scielo.org.mx In another example, docking studies of 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid against RNA polymerase helped to rationalize its anti-influenza activity. nih.gov

Table 2: Representative Molecular Docking Results for Quinoline-Based Compounds

Compound TypeProtein TargetKey Interacting ResiduesPredicted Binding Affinity/ScoreReference
N-Arylidenequinoline-3-carbohydrazidesβ-glucuronidaseNot specifiedBetter than standard inhibitor scielo.org.mx
2-((7-chloroquinolin-4-yl) amino) benzohydrazide Schiff basesKinesin spindle protein (Eg5)Not specifiedNot specified nih.gov
4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acidRNA polymerase (PA−PB1)TRP706, LYS643-5.000 kcal/mol nih.gov

Note: Data presented is for structurally related compounds due to the absence of specific literature on this compound.

Identification of Key Intermolecular Interactions and Binding Hotspots

Detailed analysis of the intermolecular interactions between a ligand and its receptor is fundamental to understanding its mechanism of action and for guiding further drug design. For fluoroquinolone derivatives, molecular docking studies have been instrumental in elucidating these interactions within the active sites of DNA gyrase and topoisomerase IV. nih.govuomustansiriyah.edu.iq

Although direct studies on this compound are absent, research on analogous compounds reveals common binding features. The core quinolone scaffold typically engages in π-π stacking interactions with the DNA bases at the site of cleavage. nih.govresearchgate.net A crucial interaction is mediated by a water-metal ion bridge, often involving a magnesium ion (Mg²⁺), which connects the C3-carboxyl and C4-keto groups of the fluoroquinolone to key amino acid residues in the enzyme's active site, such as serine and aspartic acid. nih.gov

For other carbohydrazide (B1668358) derivatives, studies have shown the importance of hydrogen bonding. For instance, in the context of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a carbohydrazide derivative was found to form five conventional hydrogen bonds with residues like SER349, SER376, and THR351. researchgate.net It also participated in electrostatic interactions with glutamic acid residues. researchgate.net In the case of this compound, it is hypothesized that the carbohydrazide moiety would be a key player in forming hydrogen bonds with the target protein, while the 4-amino group could also contribute to the network of interactions.

Table 1: Potential Intermolecular Interactions Based on Analogous Compounds

Interaction TypePotential Interacting Moiety on this compoundPotential Interacting Residues in Target Protein (e.g., DNA Gyrase)
Hydrogen BondingCarbohydrazide group, 4-Amino groupSerine, Aspartic Acid, Arginine
π-π StackingFluoroquinoline coreDNA bases (e.g., Guanine)
Metal Ion CoordinationKeto group (from quinolone tautomer)Mediated through Mg²⁺ ion
Hydrophobic InteractionsFluoroquinoline coreValine, Phenylalanine
Electrostatic InteractionsAmino and Carbonyl groupsCharged amino acid residues

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability, the influence of the solvent, and conformational changes that are not apparent from static docking poses.

Conformational Dynamics and Stability of Ligand-Receptor Complexes

MD simulations are frequently used to assess the stability of a docked ligand within the binding pocket of a protein over time. A key metric for this is the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable complex is typically characterized by a low and converging RMSD value over the simulation period. For example, studies on fatty acid-binding protein 4 (FABP4) inhibitors have utilized MD simulations to confirm the stability of the ligand-protein complex. uomustansiriyah.edu.iq While no specific MD simulation data exists for this compound, it would be expected that a stable binding mode within DNA gyrase would show minimal deviation over the course of a simulation.

Investigation of Solvent Effects and Hydration Shells on Binding

The role of water molecules in the binding process is critical. MD simulations explicitly model the solvent, allowing for the study of the hydration shell around the ligand and in the binding pocket. Water molecules can mediate interactions between the ligand and the protein, forming water-bridges that contribute to binding affinity. Ab initio MD simulations of levofloxacin (B1675101), a related fluoroquinolone, have highlighted the cooperative role of the aqueous hydration shells in proton transfer events, which can be crucial for the compound's activity. nih.gov For this compound, the polar carbohydrazide and amino groups would likely interact significantly with the surrounding water molecules, and understanding this hydration shell would be key to a complete picture of its binding.

Exploration of Protein Flexibility and Induced Fit Mechanisms

Proteins are not rigid structures, and the binding of a ligand can induce conformational changes, a phenomenon known as induced fit. MD simulations are an excellent tool for exploring this protein flexibility. By simulating the protein with and without the ligand, researchers can identify regions of the protein that become more or less flexible upon ligand binding. Studies on other ligand-protein systems have shown how MD simulations can reveal these induced-fit mechanisms, which are crucial for a precise understanding of the binding event. nih.govnih.gov For this compound, simulations could reveal how the DNA gyrase or topoisomerase IV active sites adapt to accommodate the carbohydrazide moiety.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique in computational drug design that identifies the essential three-dimensional arrangement of chemical features required for biological activity.

Generation of Ligand-Based and Structure-Based Pharmacophore Models

Pharmacophore models can be generated in two primary ways: ligand-based and structure-based.

Ligand-based models are created by aligning a set of known active molecules and extracting the common chemical features that are essential for their activity. This approach is useful when the three-dimensional structure of the target protein is unknown.

Structure-based models , on the other hand, are derived from the crystallographic or NMR structure of a ligand-receptor complex. The key interaction points between the ligand and the protein are used to define the pharmacophore features.

For fluoroquinolones, both approaches have been applied. Ligand-based pharmacophore models have been developed to identify novel antimicrobial compounds. nih.govnih.gov Structure-based pharmacophores have been built based on the interaction of ligands with DNA gyrase B, which were then used to screen large compound databases for new potential inhibitors. nih.gov

A hypothetical pharmacophore model for this compound, based on its structural features and the known interactions of related compounds, would likely include:

A hydrogen bond donor feature for the amino group.

Multiple hydrogen bond donor and acceptor features for the carbohydrazide group.

An aromatic feature for the quinoline ring system.

A hydrophobic feature.

Table 2: Hypothetical Pharmacophore Features for this compound

Pharmacophore FeaturePotential Corresponding Chemical Group
Hydrogen Bond Donor4-Amino group, -NH-NH2 of carbohydrazide
Hydrogen Bond AcceptorCarbonyl group of carbohydrazide, Nitrogen in quinoline ring
Aromatic RingQuinoline scaffold
Hydrophobic CenterFluoro-substituted benzene (B151609) ring

This pharmacophore model could then be used in virtual screening campaigns to identify other molecules with a similar arrangement of features, which would be potential candidates for synthesis and biological evaluation.

Identification of Novel Compound Scaffolds with Predicted Similar Biological Activities

In the quest for new therapeutic agents, computational chemistry and molecular modeling serve as powerful tools for the identification of novel compound scaffolds that are predicted to exhibit biological activities similar to a lead compound, such as this compound. These in silico methods allow for the rapid screening of vast virtual libraries of chemical structures, prioritizing those with the highest probability of desired biological interactions, thereby accelerating the drug discovery process. mdpi.combenthamdirect.com

The process often begins with the generation of a three-dimensional pharmacophore model based on the lead compound or a set of known active molecules. nih.govresearchgate.net This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. For a compound like this compound, the quinoline ring would likely serve as a key aromatic feature, while the amino and carbohydrazide moieties would provide critical hydrogen bonding sites. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query to search chemical databases for compounds that match its features. researchgate.net This virtual screening can identify structurally diverse molecules that, despite having different core scaffolds, present the same key interacting groups in the correct orientation. This approach is instrumental in scaffold hopping, where the aim is to discover new chemical classes with similar biological profiles but potentially improved properties such as better selectivity, lower toxicity, or more favorable pharmacokinetics. benthamdirect.com

Another widely used technique is structure-based virtual screening, which relies on the three-dimensional structure of the biological target, often a protein or enzyme. Molecular docking simulations are performed to predict how different compounds from a virtual library will bind to the active site of the target. nih.govmdpi.com The docking scores and predicted binding energies are used to rank the compounds, with those showing the most favorable interactions being selected for further investigation. researchgate.net For instance, if this compound were found to be an inhibitor of a specific kinase, molecular docking could be used to identify other scaffolds that fit within the same ATP-binding pocket. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models also play a crucial role. journalijar.com By correlating the structural properties of a series of compounds with their biological activities, a predictive QSAR model can be developed. mdpi.commdpi.com This model can then be used to estimate the activity of novel, untested compounds, including those with different scaffolds but similar physicochemical properties to this compound. mdpi.com

The integration of these computational approaches—pharmacophore modeling, molecular docking, and QSAR—provides a robust framework for the identification and prioritization of novel compound scaffolds with predicted biological activities analogous to the lead compound. The most promising candidates identified through these in silico studies are then synthesized and subjected to experimental validation to confirm their biological effects.

Detailed Research Findings

While specific studies on the identification of novel scaffolds based on this compound are not extensively documented, research on related quinoline derivatives illustrates the application of these computational methods. For example, in the development of antitubercular agents, molecular docking studies on quinoline-3-carbohydrazide (B3054276) derivatives have identified key interactions with the enoyl-ACP reductase enzyme. nih.gov Similarly, pharmacophore modeling of quinoline-3-carbohydrazides has successfully identified compounds with antioxidant properties. nih.govresearchgate.net

In the broader context of fluoroquinolones, Structure-Activity Relationship (SAR) and QSAR analyses have been instrumental in modifying the quinolone scaffold to generate new analogs with enhanced antibacterial activity. mdpi.com These studies often lead to the identification of novel heterocyclic systems that can be appended to the core structure to improve therapeutic properties. nih.gov

The following data tables represent the types of results generated in such computational studies, illustrating how different scaffolds might be evaluated and compared.

Table 1: Representative Data from a Virtual Screening Campaign Based on a Pharmacophore Model Derived from a Quinoline-3-Carbohydrazide Lead

Scaffold IDChemical ClassPharmacophore Fit ScorePredicted Activity (IC₅₀, µM)Lipinski's Rule of Five Violations
Lead Compound Quinoline-3-Carbohydrazide 4.0/4.0 0.5 0
Scaffold AThiazolyl-Hydrazide3.8/4.01.20
Scaffold BPyrimido[4,5-b]quinoline3.7/4.02.50
Scaffold CIndole-2-Carbohydrazide3.5/4.05.10
Scaffold DBenzimidazole Derivative3.2/4.010.81

This table is a hypothetical representation of data from a pharmacophore-based virtual screening. The fit score indicates how well a compound matches the pharmacophore model. Predicted activity and compliance with Lipinski's Rule of Five are common metrics for prioritizing hits.

Table 2: Example Molecular Docking Results Against a Hypothetical Kinase Target

CompoundScaffold TypeDocking Score (kcal/mol)Predicted Binding Energy (ΔG, kcal/mol)Key Interacting ResiduesNumber of H-Bonds
Lead Compound Quinoline-3-Carbohydrazide -9.5 -8.7 ASP85, LYS33, GLU45 4
Scaffold 1Quinazoline-9.2-8.5ASP85, LYS333
Scaffold 2Pyrido[2,3-d]pyrimidine-8.8-8.1ASP85, LYS33, THR843
Scaffold 3Thieno[2,3-b]pyridine-8.5-7.9LYS33, GLU452
Scaffold 4Furo[2,3-b]quinoline-8.1-7.5ASP851

This table provides illustrative data from a molecular docking study. Lower docking scores and binding energies typically indicate more favorable binding. The interacting residues and hydrogen bonds provide insight into the binding mode. researchgate.net

Future Research Trajectories and Innovations for 4 Amino 7 Fluoroquinoline 3 Carbohydrazide Based Compounds

Development of Multi-Targeting Agents from Fluoroquinoline-3-carbohydrazide Frameworks

The concept of "one molecule, multiple targets" is a promising strategy to address complex diseases like cancer and multifactorial infectious diseases. The fluoroquinoline-3-carbohydrazide framework is an ideal starting point for developing such multi-targeting agents through molecular hybridization, which combines multiple bioactive pharmacophores into a single molecule. nih.gov This approach aims to enhance therapeutic efficacy and potentially circumvent drug resistance. nih.gov

Research has demonstrated that modifications to the core quinolone structure can shift its biological activity profile. For instance, while the heterocyclic substituent at the C-7 position is significant for antibacterial activity, it does not show a strong affinity for eukaryotic topoisomerases. mdpi.com To pivot the action towards cancer cells, modifications at both the C-3 and C-7 positions are crucial. mdpi.com The introduction of aromatic or heteroaromatic groups at the C-7 position can heighten the molecule's affinity for mammalian enzymes, thereby potentiating its antiproliferative effects. researchgate.net This strategy facilitates the transformation of traditional antibacterial fluoroquinolones into compounds with potent antitumor activity. researchgate.netresearchgate.net

Examples of this approach include the development of quinoline-chalcone hybrids as potential multi-target anticancer agents and the synthesis of fluoroquinolone-3-carboxamide amino acid conjugates. mdpi.comnih.gov These hybrid molecules are designed to interact with multiple biological pathways, offering a more holistic therapeutic effect.

Strategies for Overcoming Emerging Resistance Mechanisms and Addressing Biological Challenges

The rise of antimicrobial resistance (AMR) necessitates the urgent development of new antibiotics. nih.gov The synthesis of novel derivatives from the 4-amino-7-fluoroquinoline-3-carbohydrazide scaffold is a key strategy to combat resistance. By creating structurally diverse molecules, researchers aim to develop compounds that can evade existing resistance mechanisms employed by pathogens. nih.gov The molecular hybridization approach is particularly relevant here, as combining different bioactive components may create agents effective against resistant bacterial strains. nih.gov

In the context of cancer, fluoroquinolone derivatives have shown a lower incidence of developing resistance compared to other topoisomerase II inhibitors, which is a significant advantage. mdpi.com Furthermore, fluorinated hydrazones have been investigated as a potential avenue to address drug resistance in the treatment of tuberculosis. nih.gov The continuous structural modification and diversification of the fluoroquinoline-carbohydrazide library are fundamental to staying ahead of evolving resistance patterns in both infectious diseases and oncology.

Novel Synthetic Methodologies for Enhanced Structural Diversification and Library Generation

The generation of large and structurally diverse compound libraries is essential for identifying new lead compounds. Researchers are employing various innovative synthetic methodologies to expand the chemical space around the this compound core.

A cornerstone of this effort is the use of versatile chemical intermediates. For example, levofloxacin (B1675101) hydrazide, formed through the hydrazinolysis of levofloxacin, serves as a key building block for synthesizing a wide array of new derivatives. rsc.org This intermediate can undergo simple condensation reactions with various carbonyl-containing compounds to produce novel Schiff's bases. rsc.org Similarly, commercially available 4,7-dichloroquinoline (B193633) is a common starting material, which can be functionalized through multi-step procedures involving N-oxidation and subsequent amide formation to create diverse quinoline (B57606) derivatives. nih.govmdpi.com

More advanced techniques are also being utilized:

Benzotriazole Chemistry: This method has been successfully used to synthesize fluoroquinolone-3-carboxamide amino acid conjugates. nih.gov

Curtius Rearrangement: In a one-pot synthesis, an azide (B81097) can undergo this rearrangement to form an isocyanate, which then reacts with amines to create a variety of urea (B33335) derivatives, demonstrating a sophisticated method for library generation. nih.gov

Alkylation of Glycine-Enolate Equivalents: This key step has been used in the multi-step synthesis of complex, non-natural fluorescent amino acids, highlighting the advanced synthetic routes being explored for creating unique structural analogs. researchgate.net

A summary of synthetic strategies is presented below:

Starting MaterialKey Reaction/MethodologyResulting Compound ClassReference
LevofloxacinHydrazinolysis, followed by condensationN'-benzylidinequinoline-6-carbohydrazides rsc.org
4,7-dichloroquinolineN-oxidation, C2-amide formationN-(4,7-dichloroquinolin-2-yl) benzamide mdpi.com
Fluoroquinolone AcidBenzotriazole chemistry with amino acidsFluoroquinolone-3-carboxamide amino acid conjugates nih.gov
Azide PrecursorsCurtius RearrangementUrea and Amide derivatives nih.gov
(7-hydroxycoumarin-4-yl)acetic acidAlkylation of a glycine–enolate equivalentFluorescent amino acid researchgate.net

Integration of Advanced Computational Approaches (e.g., Artificial Intelligence, Machine Learning) in Compound Design and Optimization

Computer-aided drug design (CADD) is becoming an indispensable tool for accelerating the discovery and optimization of new drug candidates. researchgate.net Advanced computational methods, including artificial intelligence (AI) and machine learning (ML), are being integrated into the research pipeline for fluoroquinoline-carbohydrazide derivatives.

Molecular docking studies are routinely used to predict how newly designed compounds will bind to their biological targets. mdpi.comrsc.org For example, docking simulations have been used to analyze the interaction of levofloxacin derivatives with the active site of topoisomerase II beta and to understand the binding modes of novel carboxamide analogues. mdpi.comrsc.org These in silico methods provide crucial insights into structure-activity relationships (SAR) before undertaking complex synthesis.

Beyond docking, more sophisticated computational strategies are being employed:

Rosetta Design Methodology: This has been extended to the computational design of metalloproteins that incorporate unnatural amino acids, showcasing the power of computational methods to create entirely new functional proteins with atomic-level accuracy. nih.gov

Pharmacophore Modeling and Virtual Screening: Tools like AutoDock, Glide, and the Prime-MM/GBSA analysis are used for extensive molecular docking investigations, while algorithms like PASS are used to predict the biological activity spectrum of designed compounds. researchgate.net These approaches enable researchers to screen vast virtual libraries and prioritize candidates for synthesis, saving significant time and resources. researchgate.netresearchgate.net

Exploration of New Biological Targets and Unconventional Modes of Action for Fluoroquinoline-Carbohydrazides

A major thrust of future research is to move beyond the traditional antibacterial role of fluoroquinolones and explore new therapeutic applications. This involves identifying and validating novel biological targets for this compound derivatives.

The most significant shift has been from targeting bacterial enzymes to human enzymes for anticancer therapy. mdpi.com Research has successfully repositioned the fluoroquinolone scaffold to inhibit human topoisomerase II, an enzyme critical for DNA replication in cancer cells. mdpi.comrsc.org Derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including leukemia, colon cancer, hepatoma, and melanoma. researchgate.net

Other novel targets and applications under investigation include:

Anti-HIV Activity: 4-Hydroxyquinoline-3-carbohydrazide derivatives have been designed and evaluated as inhibitors of the HIV-1 integrase enzyme, which is essential for viral replication. nih.gov

Enzyme Inhibition: The versatile quinoline ring has been shown to be a scaffold for developing inhibitors of various enzymes, including PIM kinase and GSK β. orientjchem.org The hydrazone derivatives can also target bacterial enzymes like glucosamine-6-phosphate synthase and enoyl ACP reductase. nih.gov

Fatty Acid-Binding Protein 4 (FABP4): While studied with a related pyridazinone scaffold, the targeting of FABP4, which is implicated in metabolic diseases and cancer, represents the kind of novel target exploration that could be applied to quinolone derivatives. researchgate.net

This exploration into new biological space is critical for unlocking the full therapeutic potential of the this compound framework.

Q & A

Q. What are the established synthetic routes for 4-Amino-7-fluoroquinoline-3-carbohydrazide, and how can intermediates be characterized?

The compound is typically synthesized via condensation reactions using hydrazide intermediates. For example, Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (a common precursor) undergoes decarboxylation and hydrazide formation under controlled conditions . Key intermediates are characterized using NMR (¹H/¹³C) and mass spectrometry to confirm functional groups. Purity is validated via HPLC, and reaction progress is monitored using TLC with UV visualization .

Q. Which spectroscopic and crystallographic methods are essential for structural elucidation?

Structural confirmation requires multi-technique validation:

  • NMR spectroscopy identifies proton environments and substituent positions.
  • X-ray crystallography (using SHELX or WinGX suites) resolves 3D geometry, hydrogen bonding, and lattice packing .
  • FT-IR confirms hydrazide (-NH-NH₂) and quinoline ring vibrations. Cross-referencing data with computational models (e.g., DFT) enhances accuracy .

Q. How is the antimicrobial activity of this compound initially screened?

Preliminary bioassays involve:

  • Broth dilution to determine minimum inhibitory concentrations (MIC) against bacterial strains (e.g., Mycobacterium smegmatis) and fungal species (e.g., Candida albicans) .
  • Agar diffusion to assess zone-of-inhibition metrics. Controls include standard antibiotics (e.g., ciprofloxacin) and solvent blanks to isolate compound-specific effects .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Density Functional Theory (DFT) calculations model:

  • Electron density distribution to identify nucleophilic/electrophilic sites for reaction design .
  • Frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer interactions and redox behavior . Software like Gaussian or ORCA is used, with basis sets (e.g., B3LYP/6-31G*) validated against experimental spectral data .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data?

Discrepancies (e.g., bond length variations in X-ray vs. DFT) are addressed by:

  • Refining crystallographic parameters using SHELXL to account for thermal motion or disorder .
  • Re-evaluating NMR assignments with 2D techniques (COSY, HSQC) to detect overlapping signals.
  • Cross-validating with alternative methods like neutron diffraction or solid-state NMR .

Q. How are hydrogen-bonding networks and lattice energy quantified in crystal structures?

  • Hirshfeld surface analysis maps intermolecular interactions (e.g., N–H⋯O/F) using CrystalExplorer.
  • Lattice energy calculations combine DFT-derived electrostatic potentials with van der Waals contributions to assess stability .
  • Thermal ellipsoid plots (generated via ORTEP-III) visualize atomic displacement parameters .

Q. What experimental designs mitigate variability in antimicrobial activity assays?

To ensure reproducibility:

  • Use standardized microbial strains from repositories (e.g., ATCC).
  • Normalize inoculum density to 1×10⁶ CFU/mL via spectrophotometry.
  • Include triplicate technical replicates and statistical analysis (e.g., ANOVA with post-hoc Tukey tests) .
  • Address contradictory MIC results by testing under varying pH/temperature conditions .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Systematic SAR approaches include:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) at C-7 to enhance membrane permeability .
  • Pharmacophore mapping : Aligning 3D structures (via PyMOL) with known antibacterial agents to identify critical motifs.
  • In silico docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., DNA gyrase) .

Q. What are best practices for refining crystallographic data in low-symmetry space groups?

  • Use SHELXL for iterative least-squares refinement, incorporating restraints for disordered atoms .
  • Validate hydrogen atom positions via difference Fourier maps.
  • Apply TWINABS for correcting absorption effects in twinned crystals .

Methodological Resources

  • Crystallography : SHELX suite (structure solution/refinement) , WinGX (data integration) .
  • Computational Modeling : Gaussian (DFT) , CrystalExplorer (Hirshfeld analysis) .
  • Bioassays : CLSI guidelines for antimicrobial testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.